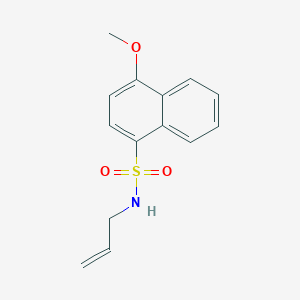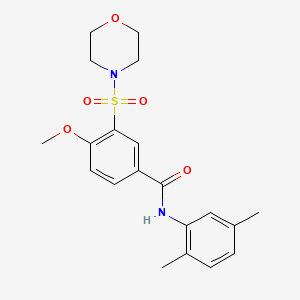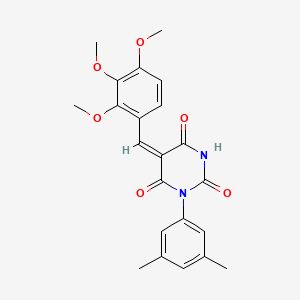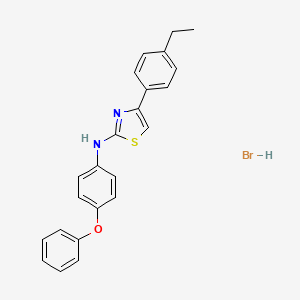![molecular formula C25H18N4O4 B4891153 5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione, commonly known as NBMPR, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It was first synthesized in the 1970s as a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. Since then, NBMPR has been widely used in scientific research to study the mechanisms of nucleoside transport and its role in various physiological processes.
Mécanisme D'action
NBMPR is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. Nucleosides are essential building blocks of DNA and RNA, and their transport is critical for cellular metabolism. NBMPR inhibits nucleoside transport by binding to the nucleoside transporter and blocking its activity. This leads to a decrease in the uptake of nucleosides into cells, which can have profound effects on cellular metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of NBMPR are complex and varied. Inhibition of nucleoside transport can lead to a decrease in the availability of nucleosides for DNA and RNA synthesis, which can have profound effects on cellular metabolism. NBMPR has been shown to affect the proliferation of cancer cells, the function of the immune system, and the regulation of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
NBMPR has several advantages as a tool for scientific research. It is a potent and specific inhibitor of nucleoside transporters, which allows researchers to study the role of nucleoside transport in various physiological processes. However, NBMPR also has limitations. It is a synthetic compound that is not found in nature, which can limit its relevance to physiological processes. Additionally, NBMPR can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on NBMPR. One area of interest is the development of new inhibitors of nucleoside transporters that have improved specificity and efficacy. Another area of interest is the study of the role of nucleoside transport in cancer and other diseases, and the development of new therapies that target nucleoside transporters. Finally, there is a need for further research on the biochemical and physiological effects of NBMPR, and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of NBMPR involves several steps, starting with the reaction of 3-nitrobenzaldehyde with indole-3-acetaldehyde to form the intermediate 1-(3-nitrobenzyl)-1H-indole-3-carbinol. This intermediate is then reacted with 2,4-thiazolidinedione and phenylacetic acid to form the final product, NBMPR. The synthesis of NBMPR is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
NBMPR has been extensively studied for its scientific research applications. It is commonly used as a tool to study the mechanisms of nucleoside transport and its role in various physiological processes. NBMPR has been used to study the transport of nucleosides in cancer cells, the regulation of nucleoside transport in the brain, and the role of nucleoside transport in the immune system.
Propriétés
IUPAC Name |
(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c30-24-22(26-25(31)28(24)19-8-2-1-3-9-19)14-18-16-27(23-12-5-4-11-21(18)23)15-17-7-6-10-20(13-17)29(32)33/h1-14,16H,15H2,(H,26,31)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHBVFGVDRVKLV-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)

![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)

![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
